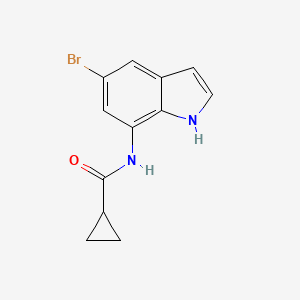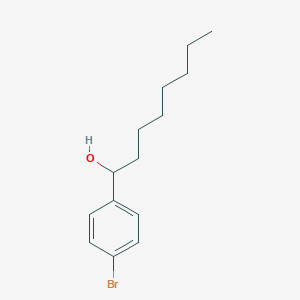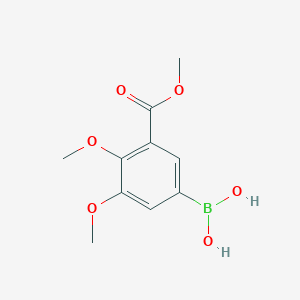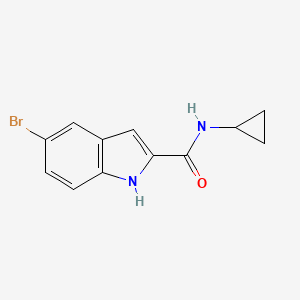![molecular formula C8H6BrClN2 B13887646 4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)
4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and methyl groups on the pyrrolo[2,3-c]pyridine scaffold imparts unique chemical properties that make it a valuable target for synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step processesFor instance, the reaction of 2-amino-5-bromopyridine with appropriate reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to achieving scalable and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The choice of solvent and temperature also plays a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: It is used in the study of biological pathways and mechanisms, including cell signaling and apoptosis.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Chemical Biology: It is employed in the design of chemical probes for studying protein-ligand interactions and other biochemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular processes, including cell proliferation, migration, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: This compound shares a similar pyrrolo[2,3-c]pyridine core but differs in the substitution pattern, with a methyl group instead of a chlorine atom.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities and synthetic routes.
Uniqueness
4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and materials science research.
Propriétés
Formule moléculaire |
C8H6BrClN2 |
|---|---|
Poids moléculaire |
245.50 g/mol |
Nom IUPAC |
4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-11-7-6(4)5(9)3-12-8(7)10/h2-3,11H,1H3 |
Clé InChI |
YPNFOGCPRNBAFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C1C(=CN=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)





![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)

